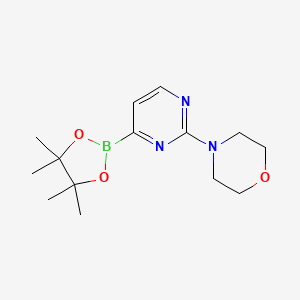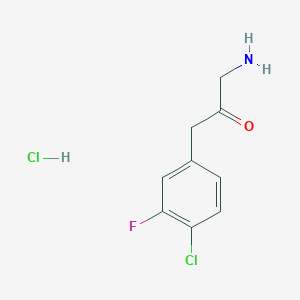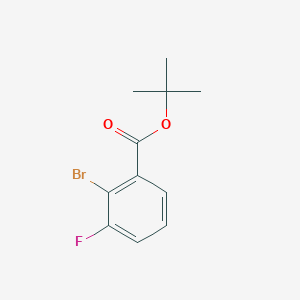![molecular formula C15H17NO5 B13465172 (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a synthetic organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol This compound is characterized by its unique spirocyclic structure, which includes both an oxazolidine and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl chloroformate as the reagent and a base such as triethylamine.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid functional group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloroformate, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce an alcohol.
Aplicaciones Científicas De Investigación
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
6-Boc-2-oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic core but features a tert-butyl carbamate group instead of a benzyloxycarbonyl group.
2-Oxa-6-azaspiro[3.4]octane: Lacks the benzyloxycarbonyl and carboxylic acid groups, making it less functionalized.
Uniqueness
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is unique due to its combination of a spirocyclic core, benzyloxycarbonyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H17NO5 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(18)12-6-15(9-20-10-15)8-16(12)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Clave InChI |
DAKYANUDYXKSOG-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)






![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)

![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
